molecular formula C8H11NO3 B3280200 2-Amino-4,5-dimethoxyphenol CAS No. 7107-04-2

2-Amino-4,5-dimethoxyphenol

Cat. No.: B3280200
CAS No.: 7107-04-2
M. Wt: 169.18 g/mol
InChI Key: DSRNAJDVFNETPG-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxyphenol hydrochloride is a chemical compound with the CAS Number: 2368871-78-5 . It has a molecular weight of 205.64 and its IUPAC name is this compound hydrochloride . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The linear formula of this compound hydrochloride is C8H12ClNO3 . The InChI code is 1S/C8H11NO3.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4,10H,9H2,1-2H3;1H .


Physical and Chemical Properties Analysis

This compound hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

2,6-Dimethoxyphenol, a compound related to 2-Amino-4,5-dimethoxyphenol, has been utilized in enzymatic modification processes. Laccase-mediated oxidation of this phenolic compound in aqueous-organic media has been explored to produce compounds with higher antioxidant capacity. The research revealed the formation of a dimer with approximately twice the antioxidant capacity of the substrate, demonstrating potential applications in bioactive compound development (Adelakun et al., 2012).

Role in Oxidase Activity of Microbial Proteins

2,6-Dimethoxyphenol has also been identified as a versatile substrate for various microbial blue multicopper proteins. It plays a significant role in studying the functions of such proteins in different microorganisms, indicating its importance in biochemical and microbiological research (Solano et al., 2001).

Photolabile Protecting Group Applications

4,5-Dimethoxy-2-nitrobenzyloxycarbonyl group, a derivative of dimethoxyphenol, has been used as a photolabile protecting group bonded to 3-aminopropyl silica gels. This application in solid-phase synthesis demonstrates the versatility of dimethoxyphenol derivatives in chemical synthesis and material science (Matsumoto et al., 2009).

Synthesis of Bioactive Compounds

Dimethoxyphenol derivatives have been synthesized and characterized for their potential as bioactive compounds. For instance, 2-Amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has been synthesized, with its structure confirmed through various spectroscopic techniques. Such compounds are being explored for potential antimicrobial applications (Sharma et al., 2022).

Application in Solid-Phase Synthesis

Compounds such as 4-Formyl-3,5-dimethoxyphenol, another derivative of dimethoxyphenol, have been utilized in the preparation of acid-labile linkers and resins for solid-phase synthesis. These linkers and resins are instrumental in the synthesis of peptides and non-peptides, showcasing the compound's utility in advanced synthetic chemistry and drug development (Jin et al., 2001).

Safety and Hazards

The safety information for 2-Amino-4,5-dimethoxyphenol hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

2-amino-4,5-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNAJDVFNETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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